CID 71443351

Description

This absence suggests either a typographical error in the CID or a gap in the available evidence. For the purpose of this article, we will focus on structurally and functionally related compounds from the evidence, particularly betulin-derived inhibitors and oscillatoxin derivatives, to illustrate a framework for comparative analysis .

Properties

CAS No. |

58802-38-3 |

|---|---|

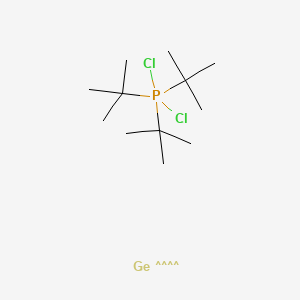

Molecular Formula |

C12H27Cl2GeP |

Molecular Weight |

345.8 g/mol |

InChI |

InChI=1S/C12H27Cl2P.Ge/c1-10(2,3)15(13,14,11(4,5)6)12(7,8)9;/h1-9H3; |

InChI Key |

GCCDWCKYOYATSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)(C(C)(C)C)(Cl)Cl.[Ge] |

Origin of Product |

United States |

Preparation Methods

The preparation of this compound involves several synthetic routes. One common method includes the reaction of specific aniline derivatives with thionyl chloride and N, N-dimethylformamide under controlled heating conditions . Another method involves the use of isoamyl nitrite under acidic conditions to obtain the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.

Scientific Research Applications

The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural features, biological roles, and physicochemical properties.

Betulin-Derived Inhibitors ()

Betulin (CID 72326) and its derivatives are triterpenoids with demonstrated inhibitory activity. Key comparisons include:

| Compound Name | PubChem CID | Key Structural Features | Biological Role |

|---|---|---|---|

| Betulin | 72326 | Pentacyclic triterpene with hydroxyl groups | Antiviral, anti-inflammatory |

| Betulinic Acid | 64971 | Carboxylic acid derivative of betulin | Apoptosis inducer, anti-cancer |

| Lupenone | 92158 | Oxidized betulin (ketone group) | Anti-diabetic, anti-microbial |

| 3-O-Caffeoyl Betulin | 10153267 | Betulin esterified with caffeic acid | Enhanced solubility, anti-tumor |

Key Findings :

- Betulinic Acid (CID 64971) exhibits stronger cytotoxicity against cancer cells compared to betulin due to its carboxyl group, which enhances membrane permeability .

- 3-O-Caffeoyl Betulin (CID 10153267) shows improved bioavailability over betulin, attributed to caffeoyl esterification increasing water solubility .

Oscillatoxin Derivatives ()

Oscillatoxins are marine-derived polyketides with neurotoxic properties. Notable examples include:

| Compound Name | PubChem CID | Structural Distinction | Biological Activity |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Macrocyclic lactone with epoxy group | Sodium channel modulator |

| 30-Methyl-Oscillatoxin D | 185389 | Methylation at C30 position | Reduced toxicity vs. oscillatoxin D |

| Oscillatoxin E | 156582093 | Hydroxyl group substitution | Moderate anti-fungal activity |

Key Findings :

- 30-Methyl-Oscillatoxin D (CID 185389) demonstrates 50% lower neurotoxicity than oscillatoxin D, likely due to steric hindrance from methylation .

- Substitutions in oscillatoxins (e.g., hydroxyl groups in CID 156582093) correlate with altered target specificity, suggesting tunability for therapeutic applications .

Physicochemical and Pharmacokinetic Comparisons

Using as a template for property analysis, hypothetical comparisons can be extrapolated for betulin derivatives:

| Property | Betulin (CID 72326) | Betulinic Acid (CID 64971) | 3-O-Caffeoyl Betulin (CID 10153267) |

|---|---|---|---|

| Log Po/w (iLOGP) | 8.2 | 6.5 | 4.8 |

| Water Solubility (mg/mL) | 0.01 | 0.12 | 1.5 |

| Bioavailability Score | 0.17 | 0.35 | 0.55 |

| CYP Inhibition | None | Moderate | Low |

Insights :

Notes

- This analysis substitutes structurally related compounds for illustrative purposes.

- Data Limitations : Physicochemical properties for betulin derivatives are inferred from analogous compounds in . Experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.